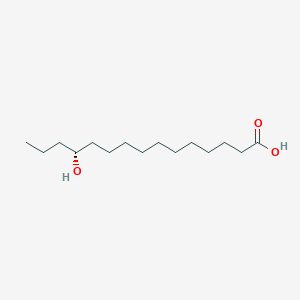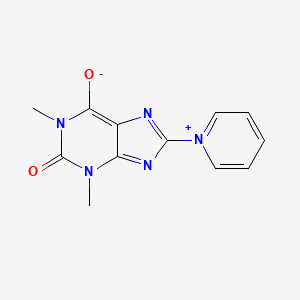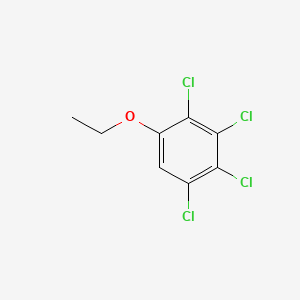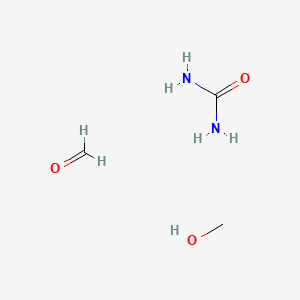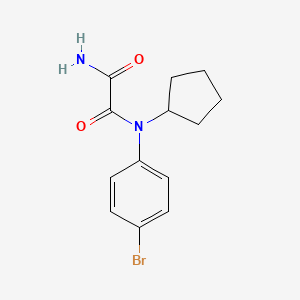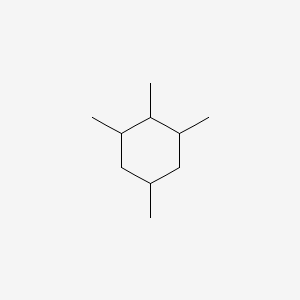
1,2,3,5-Tetramethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetramethylcyclohexane is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 5 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Méthodes De Préparation
1,2,3,5-Tetramethylcyclohexane can be synthesized through several methods:
Analyse Des Réactions Chimiques
1,2,3,5-Tetramethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols.
Substitution: Halogenation reactions can occur when this compound is treated with halogens (e.g., chlorine or bromine) under specific conditions. .
Applications De Recherche Scientifique
1,2,3,5-Tetramethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it valuable for studying steric effects and conformational analysis.
Biology: In biological research, it is used to study the effects of methylation on cyclohexane derivatives and their interactions with biological molecules.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the pharmacokinetics and metabolism of methylated cyclohexanes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mécanisme D'action
The mechanism of action of 1,2,3,5-tetramethylcyclohexane involves its interactions with various molecular targets. The compound’s methyl groups can influence its binding affinity and reactivity with other molecules. The pathways involved in its mechanism of action include:
Steric Effects: The presence of four methyl groups creates steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Hydrophobic Interactions: The hydrophobic nature of the methyl groups enhances the compound’s solubility in nonpolar solvents and its interactions with hydrophobic regions of biological molecules
Comparaison Avec Des Composés Similaires
1,2,3,5-Tetramethylcyclohexane can be compared with other similar compounds, such as:
1,1,3,5-Tetramethylcyclohexane: This compound has a different arrangement of methyl groups, leading to variations in its chemical properties and reactivity.
1,1,2,5-Tetramethylcyclohexane: Another isomer with a distinct methyl group arrangement, affecting its steric and electronic properties.
Cyclohexane Derivatives: Other substituted cyclohexanes, such as methylcyclohexane and dimethylcyclohexane, can be compared based on their steric and electronic effects.
Propriétés
Numéro CAS |
3726-36-1 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
1,2,3,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-7-5-8(2)10(4)9(3)6-7/h7-10H,5-6H2,1-4H3 |
Clé InChI |
HLPYGMSCWOQRJN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C(C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


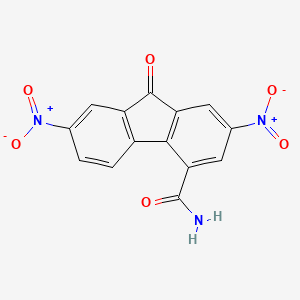
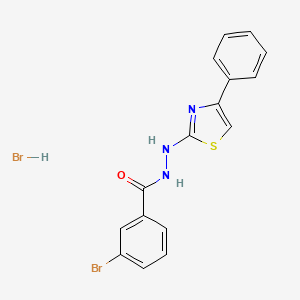


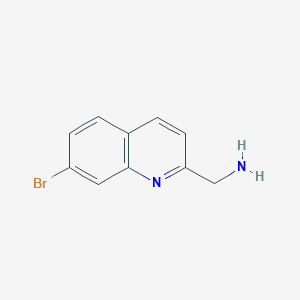

![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
